2-methyl-1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-5-nitro-1H-imidazole
Overview
Description
1,1’-ethane-1,2-diylbis(2-methyl-5-nitro-1H-imidazole) is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of two imidazole rings connected by an ethane bridge, with each imidazole ring substituted with a methyl group at the 2-position and a nitro group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-ethane-1,2-diylbis(2-methyl-5-nitro-1H-imidazole) typically involves the following steps:
Formation of the Imidazole Rings: The imidazole rings can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The methyl and nitro groups are introduced through substitution reactions. For instance, nitration can be achieved using nitric acid in the presence of sulfuric acid.
Coupling of Imidazole Rings: The two imidazole rings are then coupled using an ethane bridge, which can be introduced through a reaction with ethylene dibromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-ethane-1,2-diylbis(2-methyl-5-nitro-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated imidazoles.
Scientific Research Applications
1,1’-ethane-1,2-diylbis(2-methyl-5-nitro-1H-imidazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-ethane-1,2-diylbis(2-methyl-5-nitro-1H-imidazole) involves its interaction with microbial enzymes and proteins. The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.
Tinidazole: A nitroimidazole used for its antiprotozoal and antibacterial activities.
Ornidazole: Similar in structure and function to metronidazole and tinidazole.
Uniqueness
1,1’-ethane-1,2-diylbis(2-methyl-5-nitro-1H-imidazole) is unique due to its specific substitution pattern and the presence of an ethane bridge connecting two imidazole rings. This structural feature may confer distinct chemical and biological properties compared to other nitroimidazoles.
Properties
IUPAC Name |
2-methyl-1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O4/c1-7-11-5-9(15(17)18)13(7)3-4-14-8(2)12-6-10(14)16(19)20/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYHOPDRVJJVQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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